3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is a complex organic compound characterized by the presence of a phenylboronic acid moiety linked to a tetrahydrofuran-derived methylcarbamoyl group. This compound is part of a broader class of boronic acids, which have garnered significant interest in medicinal chemistry due to their versatile applications, particularly in drug discovery and development.
The compound can be synthesized through various organic reactions involving boronic acids, specifically utilizing techniques such as palladium-catalyzed cross-coupling reactions. Its structure and properties have been analyzed in multiple studies, revealing its potential in biological applications, including anticancer and antibacterial activities .
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid falls under the classification of boronic acids, which are organoboron compounds featuring a boron atom bonded to a carbon atom. This compound can also be categorized as a phenylboronic acid derivative, which highlights its structural relationship with other phenylboronic acids known for their reactivity and utility in organic synthesis .
The synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid can be accomplished through several methodologies:
The synthesis typically requires careful control of reaction parameters, including temperature, solvent choice, and reaction time. For example, reactions conducted in ionic liquids or under microwave irradiation can significantly reduce reaction times while improving yields .
The molecular structure of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid consists of:
The molecular formula is , and its molecular weight is approximately 239.08 g/mol. The compound's structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformational preferences and spatial arrangement .
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid participates in various chemical reactions due to its boronic acid functionality:
The reactivity of this compound is influenced by its electronic properties, which can be modulated by substituents on the phenyl ring or within the tetrahydrofuran moiety. These modifications can enhance selectivity and yield in synthetic applications.
The mechanism of action for 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid primarily revolves around its interactions with biological targets:
Studies have shown that derivatives of phenylboronic acids exhibit significant biological activity, including anticancer effects against various cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy can provide insights into functional groups present in the structure, while Mass Spectrometry (MS) aids in confirming molecular weight and purity .
3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has several notable applications:
Boronic acids, characterized by the general formula R–B(OH)₂, are organoboron compounds where a carbon atom bonds directly to boron. This boron atom exhibits unique electronic properties:
Their reactivity underpins key applications:
Table 1: Key Reactivity Modes of Boronic Acids
Reaction Type | Key Feature | Application Example |
---|---|---|
Suzuki Coupling | C–C bond formation | Drug intermediate synthesis |
Chan-Lam Coupling | C–N/O bond formation | Heterocycle assembly |
Diol Esterification | Reversible cyclic ester formation | Saccharide sensors |
This compound (CAS 874534-61-9) has the:
Table 2: Structural Descriptors
Descriptor | Value/Feature | Experimental Confirmation |
---|---|---|
SMILES | B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | PubChem [6] |
Hybridization of B | sp²/sp³ equilibrium | pH-dependent (pKa ~8–9) |
Key Functional Groups | Boronic acid, amide, THF ether | FTIR/NMR (implied) |
The meta-substitution of the boronic acid group sterically and electronically isolates it from the amide, potentially enhancing target specificity in enzyme inhibition (e.g., protease binding) [8].
The meta-isomer (3-substituted) contrasts sharply with para-isomers (e.g., 4-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid, CAS 874534-61-9) [5] and ortho-analogs:
Ortho-substituted analogs (e.g., 2-(methylcarbamoyl)phenylboronic acid, CAS 874459-85-5) exhibit steric hindrance, raising pKa by ~1 unit [1] [8].
Synthetic Utility:
Table 3: Isomeric Comparison
Property | 3-Isomer | 4-Isomer |
---|---|---|
CAS Number | 874534-61-9 [10] | 874534-61-9 [5] |
Predicted pKa | ~8.6 | ~8.4 |
Solubility (H₂O) | Moderate (enhanced by THF group) | Similar to meta |
Coupling Reactivity | Sterically selective | Faster in Pd-catalyzed reactions |
Boronic acid chemistry evolved through four phases:
Table 4: Milestones in Boronic Acid Applications
Era | Key Advancement | Impact |
---|---|---|
1950s | BNCT for cancer therapy | First targeted boron delivery |
1979 | Suzuki coupling | Revolutionized aryl-aryl bond formation |
2003–2017 | 5 FDA-approved boron drugs | Established boron as a drug scaffold |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2